2-chloro-4-(chloromethyl)-1-nitrobenzene
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Overview
Description
2-chloro-4-(chloromethyl)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO₂), a chloromethyl group (-CH₂Cl), and a chlorine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1-nitrobenzene typically involves the nitration of 2-chloro-4-(chloromethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(chloromethyl)-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines can be used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is 2-chloro-4-(chloromethyl)-1-aminobenzene.
Oxidation: Potential products include various oxidized derivatives, although these reactions are less commonly employed.
Scientific Research Applications
2-chloro-4-(chloromethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that target specific biological pathways. The compound’s derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-(chloromethyl)-1-nitrobenzene depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the electron-withdrawing nitro and chlorine groups. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The nitro group can also participate in redox reactions, where it undergoes reduction to form an amino group.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(chloromethyl)pyridine: This compound has a similar structure but contains a pyridine ring instead of a benzene ring. It exhibits different reactivity due to the presence of the nitrogen atom in the ring.
2-chloro-4-(chloromethyl)thiazole: This compound contains a thiazole ring, which imparts different chemical properties and reactivity compared to the benzene ring in 2-chloro-4-(chloromethyl)-1-nitrobenzene.
2-chloro-4-nitrophenol: This compound has a hydroxyl group (-OH) instead of a chloromethyl group. It exhibits different reactivity and applications due to the presence of the hydroxyl group.
Uniqueness
This compound is unique due to the combination of the nitro, chloromethyl, and chlorine substituents on the benzene ring. This combination imparts specific reactivity patterns that are valuable in various chemical transformations and applications. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
77455-59-5 |
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Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
CWZFCODXQLRLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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